![molecular formula C13H14BrNO2 B361883 5-Bromo-1-pentylindole-2,3-dione CAS No. 617697-70-8](/img/structure/B361883.png)
5-Bromo-1-pentylindole-2,3-dione
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Overview
Description
5-Bromo-1-methylindoline-2,3-dione is a compound with the empirical formula C9H6BrNO2 . It’s a derivative of isatin, which is an oxidized indole . Isatins and analogous compounds have been the focus of much research due to their anticancer, anti-oxygenic, anticonvulsant, antibacterial, and sedative activities .
Synthesis Analysis
The synthesis of similar compounds often involves alkylation reactions under conditions of phase transfer catalysis, followed by cycloaddition reactions involving 1,3-dipoles . Another method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by 1H NMR and 13C NMR spectroscopy . In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds into chains running along the axis .Chemical Reactions Analysis
The reactivity of similar compounds has been studied in Diels–Alder and ene reactions . Triazolinediones, for example, can be used in click-chemistry applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 5-Bromo-1-methylindoline-2,3-dione include a molecular weight of 240.05 and a CAS Number of 2058-72-2 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . This suggests that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have been found to have anticancer properties . This means that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in cancer treatment research.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . This suggests that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in HIV treatment research.
Antioxidant Properties
Indole derivatives have demonstrated antioxidant properties . This suggests that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in the development of antioxidant therapies.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in the development of new antimicrobial drugs.
Safety and Hazards
Future Directions
The development of the chemistry of 5-bromo-isatin and its derivatives is an active area of research. New heterocyclic systems are being synthesized using alkylation reactions under conditions of phase transfer catalysis . These compounds have potential applications in various fields due to their diverse biological activities .
Mechanism of Action
Target of Action
5-Bromo-1-pentylindole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their various biological activities . The specific interactions and resulting changes would depend on the exact nature of the targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain enzymes . .
Result of Action
Indole derivatives are generally known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-bromo-1-pentylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXMHQQBLFQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-pentylindole-2,3-dione |
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